molecular formula C20H24N2O B8321263 2-(1-Isopropyl-3-azetidinyl)-2,2-diphenylacetamide

2-(1-Isopropyl-3-azetidinyl)-2,2-diphenylacetamide

Cat. No. B8321263
M. Wt: 308.4 g/mol
InChI Key: TVWSPRQWMSEPCV-UHFFFAOYSA-N
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Patent
US04133881

Procedure details

To 80 ml. of concentrated sulfuric acid preheated to 70° C. was added 25 g. (0.86 mole) of α-(1-isopropyl-3-azetidinyl)-α,α-diphenylacetonitrile at a rate to maintain a temperature of 65°-75° C. The solution was heated at 70° C. for 18 hrs. and poured on ice. The mixture was made basic with 50% sodium hydroxide (while cooling with ice) and extracted with chloroform. The chloroform was dried (sodium sulfate) and concentrated. The residue was crystallized from ethyl acetate-ethanol to give 15.7 g. (59%) of product melting at 181°-184° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-(1-isopropyl-3-azetidinyl)-α,α-diphenylacetonitrile
Quantity
0.86 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH:6]([N:9]1[CH2:12][CH:11]([C:13]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:14]#[N:15])[CH2:10]1)([CH3:8])[CH3:7].[OH-:28].[Na+]>>[C:16]1([C:13]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([CH:11]2[CH2:12][N:9]([CH:6]([CH3:8])[CH3:7])[CH2:10]2)[C:14]([NH2:15])=[O:28])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
α-(1-isopropyl-3-azetidinyl)-α,α-diphenylacetonitrile
Quantity
0.86 mol
Type
reactant
Smiles
C(C)(C)N1CC(C1)C(C#N)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 70° C.
ADDITION
Type
ADDITION
Details
was added 25 g
ADDITION
Type
ADDITION
Details
and poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate-ethanol
CUSTOM
Type
CUSTOM
Details
to give 15.7 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C(=O)N)(C1CN(C1)C(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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